Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-
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Overview
Description
N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of N-acylated anthranilic acids under acidic or basic conditions to form the quinoline core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Known for its anti-inflammatory properties.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Studied for their potential as acetylcholinesterase inhibitors.
Uniqueness
N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)14-9-4-5-10-8(2)6-13(17)15-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
RKNLMMWOEUJJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)C |
Origin of Product |
United States |
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